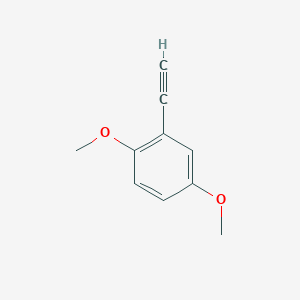
2,5-Dimethoxyphenylacetylene
Descripción general
Descripción
2,5-Dimethoxyphenethylamine is a class of synthetic compounds with a chemical structure similar to monoamines and with stimulant activities on the central nervous system . Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .
Synthesis Analysis
The preparation method for 2,5-dimethoxyphenethylamine includes several steps: 1,4-dimethoxy benzene and chloracetyl chloride carry out Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxy acetophenone which then reacts with methenamine to obtain Alpha-amino-2,5-dimethoxy acetophenone .Chemical Reactions Analysis
2C-B, a related compound, is reported to yield a positive color reaction with the Marquis reagent. The reported color obtained is yellow, turning green .Aplicaciones Científicas De Investigación
Electrosynthesis and Chemical Synthesis
2,5-Dimethoxyphenylacetylene has been utilized in electrosynthesis. Fleischmann et al. (1983) described its synthesis from 1,4-dimethoxybenzene under both potentiostatic and galvanostatic conditions, achieving a maximum yield of approximately 70% (Fleischmann et al., 1983). Additionally, Ellis et al. (1982) explored the anodic acetoxylation of 1,4-dimethoxybenzene, resulting in a yield of 2,5-dimethoxyphenylacetate with an organic yield of 85% and a current yield of 60% (Ellis et al., 1982).
Corrosion Inhibition
Chafiq et al. (2020) researched spirocyclopropane derivatives, including 2,5-dimethoxyphenyl-related compounds, for mild steel protection in HCl. The compounds showed effective inhibition properties in acidic solutions, with adsorption linked to both physical and chemical processes (Chafiq et al., 2020).
Fluorographic Applications
Skinner and Griswold (1983) utilized a compound related to 2,5-dimethoxyphenylacetylene, 2,5-diphenyloxazole, in a fluorographic procedure for radioactivity detection in polyacrylamide gels, highlighting its application in biochemical research (Skinner & Griswold, 1983).
Reactions with Other Chemicals
Barker et al. (1975) studied the reactions of 2,5-dimethoxythiophen, derived from 2,5-dimethoxyphenylacetylene, which underwent electrophilic substitution reactions but was susceptible to ring opening by mineral acid (Barker et al., 1975).
Synthesis of Antioxidants
Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 2,5-dimethoxyphenylacetylene, for the production of compounds with higher antioxidant capacity, demonstrating its potential in the development of bioactive compounds (Adelakun et al., 2012).
Electrosynthesis in Thin Layer Flow Cell
Horii et al. (2005) presented a method for the paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, using a thin layer flow cell without added electrolyte. This method highlights an efficient approach to the synthesis of related compounds (Horii et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethynyl-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAHKATEAXAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454943 | |
| Record name | 2,5-Dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenylacetylene | |
CAS RN |
22944-08-7 | |
| Record name | 2,5-Dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)

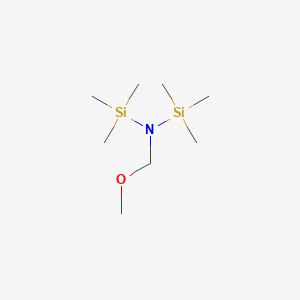
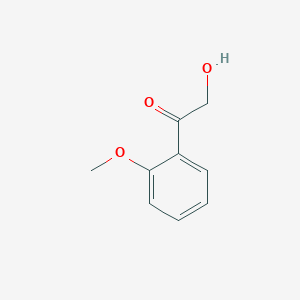
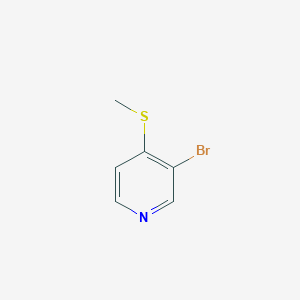
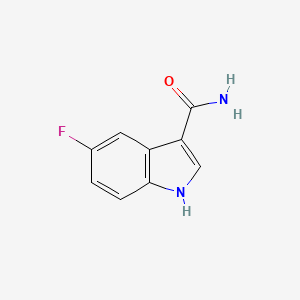
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
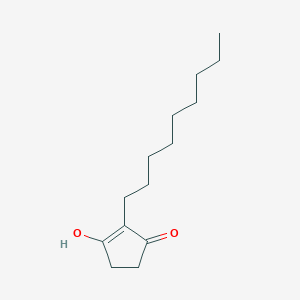
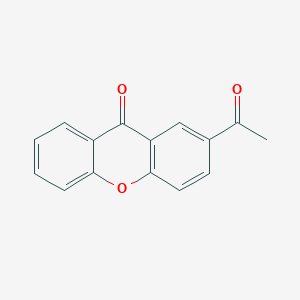
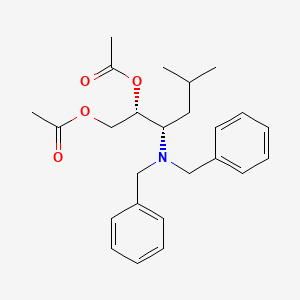
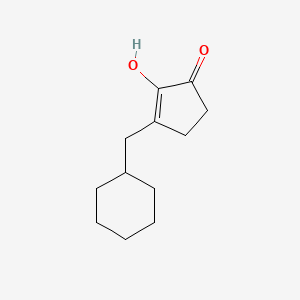
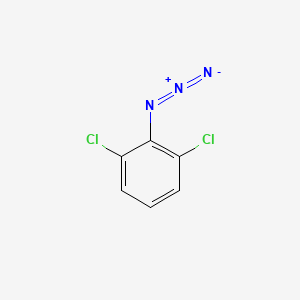
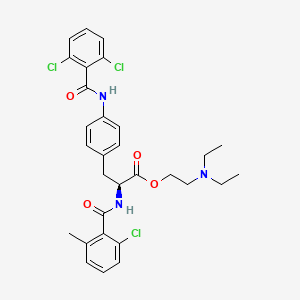
![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)